(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid
Description
Properties
IUPAC Name |
(2S)-2,4-bis(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c23-18(24)17(22-20(26)28-14-16-9-5-2-6-10-16)11-12-21-19(25)27-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,21,25)(H,22,26)(H,23,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJLJGVZPXYNGT-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428605 | |
| Record name | (2S)-2,4-Bis{[(benzyloxy)carbonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55478-23-4 | |
| Record name | (2S)-2,4-Bis{[(benzyloxy)carbonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid, also known by its CAS number 55478-23-4, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 386.40 g/mol
- Solubility : Highly soluble in various solvents, indicating good bioavailability potential.
1. Antibiotic Potentiation
Recent studies indicate that this compound acts as a potentiator of antibiotics. In a study examining its effects on clarithromycin activity, it was found to enhance the antibiotic's efficacy against resistant bacterial strains. The compound was shown to disrupt bacterial membrane potential, which is crucial for antibiotic action .
| Compound | Activity Level | Reference |
|---|---|---|
| This compound | Potentiates clarithromycin | |
| Amide derivatives of triaminopentanes | Varying activity levels |
The mechanism by which this compound enhances antibiotic activity appears to involve alterations in bacterial membrane dynamics. The compound's structural modifications significantly influence its potency; for instance, converting the amide to a triamine derivative resulted in a 32-fold increase in activity compared to its parent compound .
Study 1: Efficacy Against Resistant Strains
In a controlled laboratory setting, this compound was tested alongside clarithromycin against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a significant reduction in the minimum inhibitory concentration (MIC), suggesting that this compound can effectively restore antibiotic sensitivity in resistant strains .
Study 2: Structure-Activity Relationship
A comprehensive study on the structure-activity relationship (SAR) of various derivatives revealed that modifications to the benzyloxy and carbonyl groups could enhance or diminish biological activity. For example, certain desoxy derivatives exhibited markedly higher potency than their amide counterparts, highlighting the importance of specific functional groups in modulating activity .
Toxicological Profile
Preliminary assessments indicate that this compound has a low toxicity profile. It does not inhibit key cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4), which are often implicated in drug-drug interactions. Additionally, it is not classified as a substrate for P-glycoprotein transporters, suggesting minimal risk for adverse interactions with other drugs .
Scientific Research Applications
Antibiotic Potentiation
One of the significant applications of (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid is its role as a potentiator of antibiotic activity. Research has demonstrated that derivatives of this compound can enhance the efficacy of antibiotics such as clarithromycin. In a study, modifications to the compound resulted in derivatives that exhibited significantly increased activity against resistant bacterial strains, showcasing a potential pathway for developing new antibiotic therapies .
Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for further modifications that can lead to the creation of compounds with specific biological activities. For instance, it has been utilized in synthesizing nucleoside analogs that exhibit antiviral properties. These analogs are crucial in developing treatments for viral infections by mimicking natural nucleosides and interfering with viral replication processes .
Data Table: Summary of Applications
Case Study 1: Antibiotic Efficacy Enhancement
In a controlled study, this compound was tested alongside clarithromycin against resistant strains of Staphylococcus aureus. The results indicated that the combination significantly reduced bacterial viability compared to clarithromycin alone, suggesting that this compound could be pivotal in overcoming antibiotic resistance .
Case Study 2: Nucleoside Analog Development
A series of experiments focused on modifying this compound to create nucleoside analogs. One derivative demonstrated promising antiviral activity against influenza virus in vitro, with an oral bioavailability rate exceeding 80%. This highlights the compound's potential in antiviral drug development .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared below with structurally related molecules, focusing on substituents, protecting groups, and backbone modifications.
Table 1: Key Structural Features and Molecular Properties
Physicochemical Properties
- Solubility: The hydrophilic carboxylate group in the target compound enhances aqueous solubility compared to methyl ester derivatives (e.g., (S)-methyl-2-bis(t-butoxycarbonyl)amino-4-iodobutanoate in ) .
- Stability: Cbz groups are stable under acidic conditions but sensitive to hydrogenolysis, whereas ivDde in DAA1040 is cleaved with hydrazine, offering orthogonal deprotection .
Preparation Methods
Stepwise Benzyloxycarbonyl (Cbz) Protection
The most widely documented method involves sequential protection of the α- and ε-amino groups of L-2,4-diaminobutanoic acid (DAB) using benzyl chloroformate (Cbz-Cl). This approach, detailed in a 2020 patent (CN112457218B), proceeds as follows:
Reagents and Conditions
-
Starting Material : L-2,4-diaminobutanoic acid dihydrochloride (1.0 equiv).
-
Protecting Agent : Benzyl chloroformate (2.2 equiv).
-
Solvent System : Tetrahydrofuran (THF)/H₂O (4:1 v/v).
-
Base : Sodium bicarbonate (NaHCO₃, 4.0 equiv).
-
Temperature : 0–5°C (ice bath) during Cbz-Cl addition, followed by stirring at 25°C for 12 hours.
Procedure
-
Dissolve L-2,4-diaminobutanoic acid dihydrochloride in THF/H₂O.
-
Add NaHCO₃ portionwise under vigorous stirring.
-
Dropwise add Cbz-Cl over 30 minutes while maintaining pH 8–9.
-
After completion, extract the product with dichloromethane (3 × 50 mL).
-
Acidify the aqueous layer to pH 1 with concentrated HCl to precipitate the product.
-
Purify via recrystallization from ethanol/water (yield: 72–78%).
Key Considerations
-
Stoichiometry : Excess Cbz-Cl (2.2 equiv) ensures complete bis-protection.
-
pH Control : Maintaining alkaline conditions prevents premature deprotection.
-
Solvent Choice : THF enhances solubility of intermediates, while water facilitates bicarbonate buffering.
Optimization Strategies for Scalability
Solvent and Temperature Effects
Alternative solvents such as dioxane or acetone have been explored, but THF remains optimal due to its balance of polarity and miscibility with water. Elevated temperatures (40–50°C) reduce reaction time to 6–8 hours but risk racemization, necessitating strict temperature control.
Purification and Isolation
Recrystallization Parameters
Recrystallization from ethanol/water (3:1 v/v) yields white crystalline solids with >98% purity, as confirmed by HPLC. Key steps include:
-
Slow cooling to 4°C to enhance crystal formation.
-
Washing with cold ethyl acetate to remove residual Cbz-Cl.
Chromatographic Techniques
Flash chromatography on silica gel (eluent: hexane/ethyl acetate, 1:1) resolves minor impurities, though recrystallization alone suffices for most applications.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Batch analyses report >98% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
Q & A
Q. How can solubility challenges in coupling reactions be mitigated?
- Methodological Answer : Poor solubility in non-polar solvents is addressed by: (i) Co-solvent systems (e.g., DCM/DMF 1:1) to balance polarity. (ii) Microwave-assisted synthesis to enhance diffusion rates. (iii) Pre-activation of carboxylates as pentafluorophenyl esters for improved coupling efficiency .
Q. What analytical approaches reconcile discrepancies in mass spectrometry and elemental analysis data?
- Methodological Answer : Discrepancies arise from adduct formation (e.g., Na⁺/K⁺) in ESI-MS. Use high-resolution mass spectrometry (HRMS) to confirm exact mass (±5 ppm). For elemental analysis, cross-validate with combustion analysis (C/H/N) and ion chromatography (S/O content) .
Q. How are hazards (e.g., respiratory irritation) managed during large-scale synthesis?
- Methodological Answer : Implement local exhaust ventilation and closed-system reactors to limit aerosol exposure. Use FTIR gas analyzers to monitor volatile byproducts (e.g., benzyl alcohol). Personal protective equipment (PPE) includes FFP3 respirators and neoprene gloves, per OSHA GHS Category 2 guidelines .
Q. Can computational modeling predict optimal reaction pathways for derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
